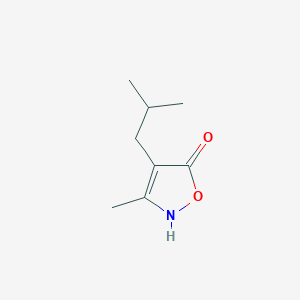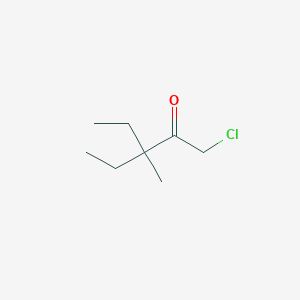
1-Chloro-3-ethyl-3-methyl-pentan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3-ethyl-3-methyl-pentan-2-one is a chemical compound with the molecular formula C9H17ClO. It is also known as chloroethyl methyl ketone or CEMK. This compound is widely used in scientific research, particularly in the field of organic chemistry. In
Wirkmechanismus
The mechanism of action of 1-Chloro-3-ethyl-3-methyl-pentan-2-one is not well understood. However, it is believed to act as an alkylating agent, meaning that it can add an alkyl group to a molecule. This property makes it useful in organic synthesis, where it is often used to introduce alkyl groups into molecules.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 1-Chloro-3-ethyl-3-methyl-pentan-2-one. However, it is known to be a toxic compound and should be handled with care. It can cause skin irritation, respiratory problems, and other health issues if not used properly.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Chloro-3-ethyl-3-methyl-pentan-2-one in lab experiments is its versatility. It can be used in a wide range of organic synthesis reactions, making it a valuable reagent in the laboratory. However, its toxicity and potential health hazards make it important to handle with care.
Zukünftige Richtungen
There are several future directions for the use of 1-Chloro-3-ethyl-3-methyl-pentan-2-one in scientific research. One potential area of research is the development of new synthetic methods using 1-Chloro-3-ethyl-3-methyl-pentan-2-one as a reagent. Another area of research is the study of its mechanism of action and the development of new applications for the compound. Additionally, research on the safety and handling of 1-Chloro-3-ethyl-3-methyl-pentan-2-one could lead to improved safety protocols and guidelines for its use in the laboratory.
Synthesemethoden
1-Chloro-3-ethyl-3-methyl-pentan-2-one can be synthesized by reacting 3-methyl-2-pentanone with hydrochloric acid and ethanol. The reaction is carried out under reflux conditions, and the product is obtained by distillation. This method is widely used in laboratories for the synthesis of 1-Chloro-3-ethyl-3-methyl-pentan-2-one.
Wissenschaftliche Forschungsanwendungen
1-Chloro-3-ethyl-3-methyl-pentan-2-one is used in scientific research for various purposes. It is commonly used as a reagent in organic synthesis, particularly in the preparation of ketones and alcohols. It is also used as a solvent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, 1-Chloro-3-ethyl-3-methyl-pentan-2-one is used as a starting material for the synthesis of other organic compounds.
Eigenschaften
CAS-Nummer |
109666-61-7 |
|---|---|
Produktname |
1-Chloro-3-ethyl-3-methyl-pentan-2-one |
Molekularformel |
C8H15ClO |
Molekulargewicht |
162.66 g/mol |
IUPAC-Name |
1-chloro-3-ethyl-3-methylpentan-2-one |
InChI |
InChI=1S/C8H15ClO/c1-4-8(3,5-2)7(10)6-9/h4-6H2,1-3H3 |
InChI-Schlüssel |
UYEJCWBHNPINFW-UHFFFAOYSA-N |
SMILES |
CCC(C)(CC)C(=O)CCl |
Kanonische SMILES |
CCC(C)(CC)C(=O)CCl |
Synonyme |
2-Pentanone, 1-chloro-3-ethyl-3-methyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



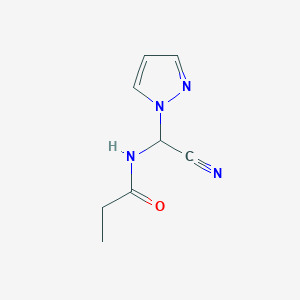
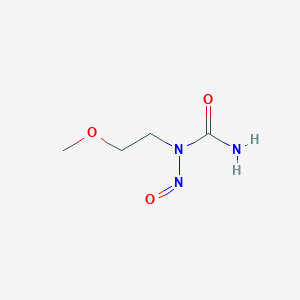
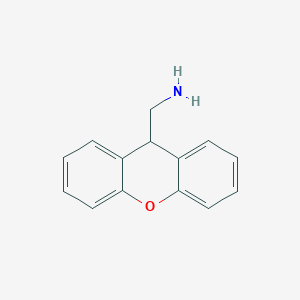
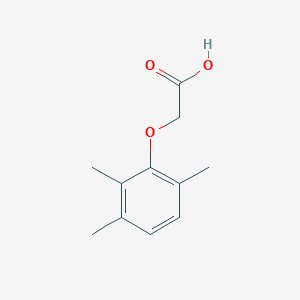
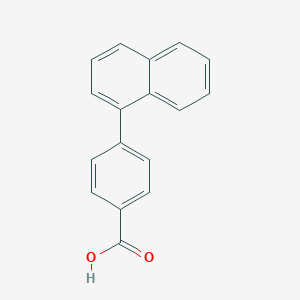
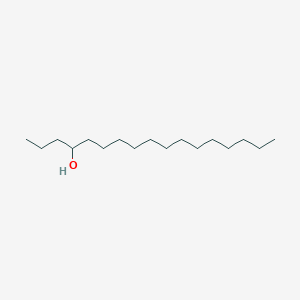
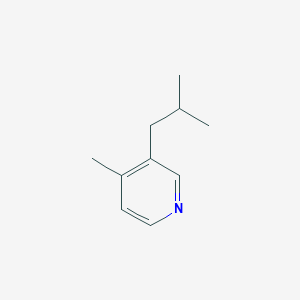
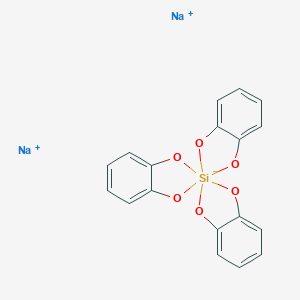
![2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B25985.png)
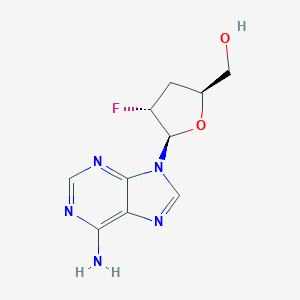
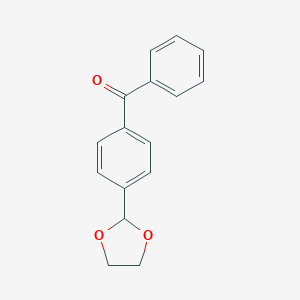
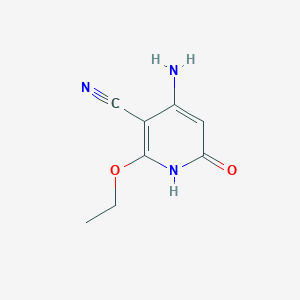
![2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B25991.png)
